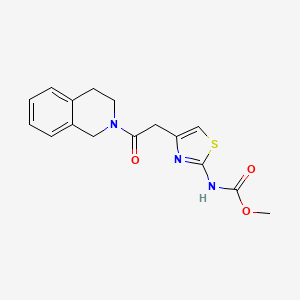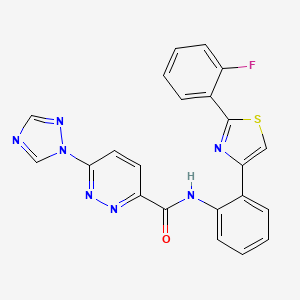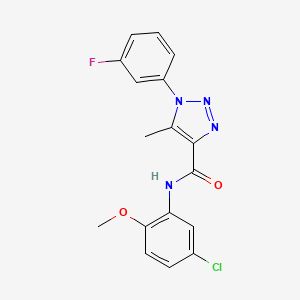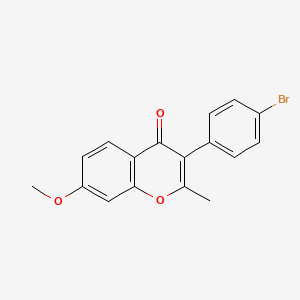
(E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , (E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, is a derivative of acrylonitrile featuring a thiazole ring and an aromatic moiety with a bromine substituent. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of structurally related compounds. For instance, the first paper discusses the structure of similar (E)-3-aryl-2-(thienyl)acrylonitriles and their intermolecular interactions . The second paper describes the synthesis of novel 2-aminothiazole derivatives and their subsequent reactions . These findings can be extrapolated to hypothesize about the molecular interactions and reactivity of the compound .
Synthesis Analysis
The synthesis of related thiazole derivatives, as described in the second paper, involves the reaction of an oxobutenoic acid precursor with thiourea derivatives . Although the exact synthesis of the compound is not detailed, it is likely that a similar strategy could be employed, involving the condensation of an appropriate bromo-methylphenylamine with a methoxyphenyl-substituted thiazole derivative, followed by a Knoevenagel condensation to introduce the acrylonitrile moiety.
Molecular Structure Analysis
The molecular structure of related compounds features hydrogen bonding and, in some cases, orientational disorder of substituent groups . For the compound , one could predict the presence of hydrogen bonding due to the amino and nitrile groups, which could lead to the formation of supramolecular structures in the solid state. The presence of the bromine atom might also induce orientational disorder similar to that observed in the first paper .
Chemical Reactions Analysis
The reactivity of thiazole derivatives is highlighted in the second paper, where reactions with hydrazine and phenylhydrazine lead to the formation of thiazolopyridazine derivatives . The compound may also undergo similar nucleophilic substitution reactions at the thiazole ring or addition reactions at the acrylonitrile moiety, given the presence of electron-withdrawing groups that activate the double bond.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, the structural analogs discussed in the papers suggest that the compound would exhibit solid-state properties influenced by intermolecular hydrogen bonding . The presence of the bromine atom and the methoxy group would affect the compound's polarity, solubility, and potentially its melting point. The spectroscopic data from related compounds can be used to infer the likely UV-Visible and infrared absorption characteristics of the compound .
Aplicaciones Científicas De Investigación
Photodynamic Therapy Application
One study discusses the synthesis and characterization of zinc phthalocyanine derivatives, which are noted for their high singlet oxygen quantum yield. These compounds are valuable in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Cytotoxicity Studies
Another study focuses on the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, which were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research highlights the potential of these compounds in developing treatments for cancer (Hassan, Hafez, & Osman, 2014).
Antifungal Agents
A study on the synthesis of new thiazoline and thiophene derivatives linked to the indole moiety demonstrated potential antifungal properties. This suggests that similar compounds, such as the one , could also be explored for their antifungal applications (Gomha & Abdel‐Aziz, 2012).
Photoinduced Birefringence Behavior
Research on azo polymers with electronic push and pull structures, prepared via RAFT polymerization, showed significant photoinduced birefringence and surface relief grating behavior. These properties are crucial for applications in optical data storage and photonic devices (Cao et al., 2008).
Propiedades
IUPAC Name |
(E)-3-(4-bromo-2-methylanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3OS/c1-13-8-16(21)6-7-18(13)23-11-15(10-22)20-24-19(12-26-20)14-4-3-5-17(9-14)25-2/h3-9,11-12,23H,1-2H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEKWUCFAWRYMO-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,5-dimethoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2537053.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylthio)benzamide](/img/structure/B2537057.png)


![3-Methyl-6-[5-(quinoline-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2537060.png)

![2,2,2-trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one hydrochloride](/img/structure/B2537063.png)
![2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde](/img/structure/B2537068.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-6-ethyl-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2537069.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)